1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine
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Overview
Description
“1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine” is a complex organic compound. It contains an aziridine ring, which is a three-membered ring with two carbon atoms and one nitrogen atom . It also contains a benzodioxol group, which is a type of aromatic ether .
Molecular Structure Analysis
The aziridine ring in this compound is likely to be highly strained due to its three-membered ring structure. This strain can make the compound more reactive. The benzodioxol group is an aromatic ether, and the oxygen atoms in this group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Aziridines are known to undergo ring-opening reactions, particularly in the presence of nucleophiles . The benzodioxol group could potentially undergo reactions typical of aromatic ethers, such as cleavage of the ether bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the strained aziridine ring, the aromatic benzodioxol group, and any other functional groups in the molecule .properties
IUPAC Name |
1-benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2)22-17-10-6-9-16(18(17)23-19)21-13-15-12-20(15)11-14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKRSQQQDYGRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OCC3CN3CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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